Diketocoriolin B

Antibacterial discovery Microbial secondary metabolites Structure-activity relationship

Diketocoriolin B (5,8-dehydrocoriolin B) is the only coriolin congener that combines selective Na⁺/K⁺-ATPase inhibition with picogram-level B-cell immunopotentiation—properties absent in coriolin B, 5-ketocoriolin B, or any in‑class analog. The dual 5,8‑diketo arrangement drives this divergent pharmacology, making it a non‑fungible positive control for antitumor efficacy (L1210/Ehrlich models), ion‑pump mechanistic studies, and ultra‑low‑dose adjuvant discovery. Its epoxide groups tolerate alkaline conditions, enabling C‑1 diversification for SAR campaigns. Researchers seeking a functionally unique hirsutane probe should order this compound; generic coriolins cannot replicate its profile.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
CAS No. 34864-30-7
Cat. No. B1199943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiketocoriolin B
CAS34864-30-7
Synonymsdiketocoriolin B
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C
InChIInChI=1S/C23H32O6/c1-5-6-7-8-9-10-14(24)28-18-15-13(11-20(18,2)3)16(25)23-19(29-23)17(26)22(12-27-22)21(15,23)4/h13,15,18-19H,5-12H2,1-4H3
InChIKeyWEFMOIXWHANDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diketocoriolin B (CAS 34864-30-7): A Sesquiterpene Antitumor Antibiotic for Oncology and Membrane Transport Research


Diketocoriolin B (5,8-dehydrocoriolin B) is a microbial sesquiterpene antibiotic derived from the oxidation of coriolin B, a natural product isolated from the basidiomycete Coriolus consors [1]. It belongs to the coriolin class of hirsutane-type terpenoids and is characterized by a unique spiro-epoxide architecture with two electrophilic epoxide rings and a C-8 octanoate ester side chain [2]. Unlike its parent compound, diketocoriolin B exhibits both antibacterial and antitumor activities, and was identified in preclinical development programs as a selective inhibitor of the (Na⁺ + K⁺)-ATPase ion pump [1]. Its dual ketone functionality at C-5 and C-8 fundamentally distinguishes it from other coriolin congeners and underpins its divergent biological profile.

Why Coriolin-Class Compounds Cannot Be Interchanged: Structural Determinants of Diketocoriolin B Activity


The coriolin scaffold is exquisitely sensitive to oxidation state at C-5 and C-8: the parent compound coriolin B, bearing hydroxyl groups at both positions, is devoid of antimicrobial activity, while introduction of ketone functionality yields the bioactive diketocoriolin B [1]. Furthermore, 5-ketocoriolin B and diketocoriolin B, although the most active members of the known coriolin antibiotics, are demonstrably less stable than their C-8 chemically modified derivatives in acidic or alkaline solutions [2]. Critically, the immunopotentiating property of diketocoriolin B—observed at sub-nanogram per culture concentrations—has not been reported for coriolin B, 5-ketocoriolin B, or any other in-class analog, indicating that the precise 5,8-diketo arrangement confers a functionally unique pharmacological profile that cannot be replicated by simple substitution within the coriolin family [1]. These interdependent structural, stability, and functional features preclude generic interchangeability among coriolin congeners.

Diketocoriolin B (CAS 34864-30-7): Quantitative Differentiation Evidence vs. Closest Coriolin Analogs


Acquisition of Antibacterial Activity Through C-5/C-8 Oxidation: Diketocoriolin B vs. Parent Coriolin B

A direct functional comparison established that the parent compound coriolin B has no detectable antimicrobial activity, whereas diketocoriolin B—obtained by chemical oxidation introducing ketone groups at the C-5 and C-8 positions—exhibits both antibacterial and antitumor activities [1]. This binary functional switch (inactive → active) is solely attributable to the diketo oxidation state and constitutes the most fundamental differentiation criterion within the coriolin series. The antibacterial spectrum includes Gram-positive organisms [1].

Antibacterial discovery Microbial secondary metabolites Structure-activity relationship

Selective Na⁺-K⁺-ATPase Inhibition with Defined Kinetic Mechanism vs. Other Membrane ATPases

Diketocoriolin B inhibits particulate (Na⁺ + K⁺)-ATPase from Yoshida sarcoma cells with a defined kinetic mechanism: competitive with respect to ATP and uncompetitive with respect to Na⁺ and K⁺ [1]. Critically, four other membrane-associated enzymes—Mg²⁺-ATPase, K⁺-dependent phosphatase, alkaline phosphatase, and 5′-nucleotidase—are hardly affected under identical experimental conditions [1]. The inhibition is modulated by phosphatidylserine: addition of this phospholipid reduces inhibition, and solubilized rat brain enzyme requires phosphatidylserine for activity and shows reversed inhibition upon increasing phospholipid concentration [1]. Stoichiometric analysis revealed that 2 moles of diketocoriolin B interact with the solubilized enzyme, whereas only 1 mole interacts with the particulate form, indicating environment-dependent binding [1].

Membrane transport pharmacology Na-K-ATPase Enzyme kinetics Ion pump inhibition

Ultra-Low Dose Immunopotentiation: A Property Not Reported for Any Other Coriolin Congener

Diketocoriolin B (DKC) augments antibody formation to sheep red blood cells at exceptionally low doses: 0.1 μg/mouse in vivo and 0.01 ng/culture (10 pg/culture) in vitro [1]. This immunopotentiating activity occurs at concentrations orders of magnitude below those typically required for direct cytotoxicity or enzyme inhibition. The effect is macrophage-independent and persists in T-cell-depleted and athymic mouse spleen cell cultures, indicating a direct action on B-lymphocyte populations [1]. Most critically, this property has not been described for coriolin B, 5-ketocoriolin B, or any synthetic coriolin derivative, suggesting it is uniquely conferred by the 5,8-diketo oxidation state in combination with the intact epoxide and ester architecture [2].

Immunopharmacology Antibody formation Adjuvant Low-dose pharmacology

pH-Dependent Stability Deficit: Diketocoriolin B vs. C-8 Modified Synthetic Derivatives

In a systematic chemical modification study, several C-8 modified derivatives of 5-ketocoriolin B (compounds 8, 11, and 12) were synthesized and directly compared with 5-ketocoriolin B and diketocoriolin B [1]. The C-8 modified derivatives demonstrated superior stability in both acidic and alkaline solutions relative to diketocoriolin B and 5-ketocoriolin B, while retaining antitumor and antibacterial activity of the same degree as the parent diketo compounds [1]. This establishes that the 5,8-diketo configuration, while critical for biological potency, introduces a chemical liability that must be accounted for in procurement, storage, and experimental design.

Chemical stability Formulation development Coriolin SAR Acid/base lability

Epoxide Resistance to Alkaline Hydrolysis: A Structural Feature Enabling Selective C-1 Derivatization

A dedicated synthetic chemistry study demonstrated that 5,8-di-O-tetrahydropyranylcoriolin B, prepared from diketocoriolin B, contains two epoxide groups that are resistant to alkaline hydrolysis, enabling retention of the spiro-epoxide core while permitting selective acylation or alkylation at the free C-1 hydroxyl group [1]. All resulting 1-O-acyl or 1-O-alkyl analogs of diketocoriolin B retained antibacterial and antitumor activities, confirming that the epoxide functionality can be preserved during chemical manipulation [1]. This contrasts with many epoxide-bearing natural products (e.g., trichothecenes, epothilones) where epoxide hydrolysis under basic conditions is a known degradation pathway.

Semi-synthetic modification Epoxide chemistry Derivatization Chemical biology

Diketocoriolin B (CAS 34864-30-7): Evidence-Backed Research and Industrial Application Scenarios


Murine Leukemia L1210 and Ehrlich Carcinoma In Vivo Efficacy Models

Diketocoriolin B is documented to prolong survival in mice inoculated intraperitoneally with L1210 leukemia cells or Ehrlich carcinoma cells [1]. Its reported activity in the L1210 model—a standard NCI screening system—positions it as a positive control or reference compound for in vivo antitumor efficacy studies within the coriolin and broader sesquiterpene antibiotic classes. Users should note that quantitative T/C (treated/control) survival values for diketocoriolin B specifically must be extracted from the original 1971 full publication [1]; published abstracts confirm activity but do not always reproduce numerical survival data.

Na⁺-K⁺-ATPase Pharmacological Probe Studies

The selective, kinetically defined inhibition of Na⁺-K⁺-ATPase (competitive with ATP, uncompetitive with Na⁺/K⁺) together with the negligible effect on Mg²⁺-ATPase, K⁺-dependent phosphatase, alkaline phosphatase, and 5′-nucleotidase [1] makes diketocoriolin B a valuable pharmacological tool for dissecting ion pump mechanisms. Its phospholipid-dependent inhibition profile provides a unique probe for studying the lipid-protein interface of the Na⁺-K⁺-ATPase, distinguishing it from cardiac glycosides such as ouabain, which bind to the extracellular α-subunit domain.

Low-Dose Immunoadjuvant and B-Cell Pharmacology Research

The ability of diketocoriolin B to augment antibody formation at 0.01 ng/culture (in vitro) and 0.1 μg/mouse (in vivo), combined with demonstrated macrophage-independence and T-cell-independence [1], supports its use as a positive reference compound in B-lymphocyte activation and antibody response potentiation studies. Its activity at picogram-level concentrations places it in an exceptionally low-dose pharmacological category, relevant for research on ultra-low-dose immunomodulation and adjuvant discovery programs.

Semi-Synthetic Derivatization Feasibility: Scaffold for Epoxide-Preserving Chemistry

The demonstrated resistance of diketocoriolin B's two epoxide groups to alkaline hydrolysis, coupled with the availability of the C-1 hydroxyl for selective acylation or alkylation [1], establishes this compound as a viable starting material for medicinal chemistry campaigns requiring epoxide retention. Unlike epoxide-labile scaffolds, diketocoriolin B tolerates basic reaction conditions that enable C-1 diversification, and the resulting analogs have been shown to retain antibacterial and antitumor bioactivities [1]. This scenario is directly relevant to antibiotic discovery groups pursuing structure-activity relationship expansion of the hirsutane sesquiterpene class.

Quote Request

Request a Quote for Diketocoriolin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.